
2,5-Didehydro-D-gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-didehydro-D-gluconate is conjugate base of 2,5-didehydro-D-gluconic acid. It derives from a D-gluconate. It is a conjugate base of a 2,5-didehydro-D-gluconic acid.
科学的研究の応用
1. Role in Vitamin C Production
2,5-Didehydro-D-gluconate, specifically 2,5-Diketo-D-gluconate (2,5DKG), plays a critical role in the biosynthesis of Vitamin C. This compound serves as an intermediate in the production process of Vitamin C, specifically in the transformation of d-tartrate. Efficient production of 2,5DKG has been studied in Gluconobacter japonicus through the heterologous expression of 2-Ketogluconate Dehydrogenase, significantly impacting Vitamin C synthesis (Kataoka et al., 2015).
2. Synthesis of 2-Keto-L-Gulonic Acid
2,5-Didehydro-D-gluconate is used in a multienzyme system for synthesizing 2-Keto-L-Gulonic acid (2-KLG), a direct precursor of L-Ascorbic acid (Vitamin C), from glucose. This process involves Gluconobacter oxydans and a sequential enzymatic reaction yielding 2-KLG with notable efficiency (Ji & Gao, 2001).
3. Precursor for L-(+)-Tartaric Acid
2,5-Didehydro-D-gluconate, particularly in its 5-Keto-D-gluconate form, is a precursor for the industrial substance L-(+)-Tartaric acid. Studies have shown that genetically engineered strains of Gluconobacter oxydans have been developed for enhanced conversion of glucose to 5-Keto-D-gluconate, which is a significant step in the production of L-(+)-Tartaric acid (Yuan et al., 2016).
4. Industrial Applications in Bioleaching
2,5-Didehydro-D-gluconate and its bio-oxidation products like 2-ketogluconate and 5-ketogluconate have been investigated for their role in metal leaching. They are particularly effective in leaching rare earth elements and base metals from spent nickel-metal-hydride batteries, presenting a potential application in recycling and waste management processes (Rasoulnia et al., 2021).
特性
製品名 |
2,5-Didehydro-D-gluconate |
|---|---|
分子式 |
C6H7O7- |
分子量 |
191.12 g/mol |
IUPAC名 |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/p-1/t3-,4+/m1/s1 |
InChIキー |
RXMWXENJQAINCC-DMTCNVIQSA-M |
異性体SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O |
正規SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O |
同義語 |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)
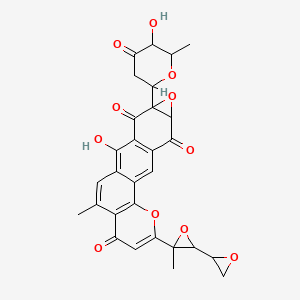
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
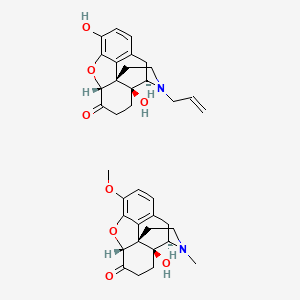
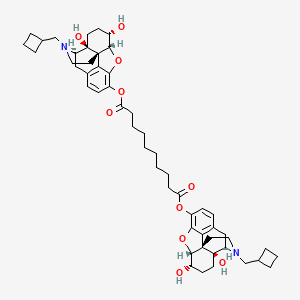
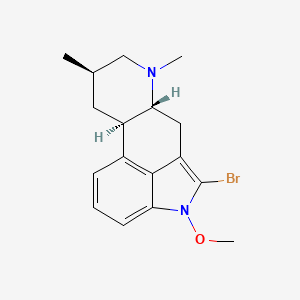
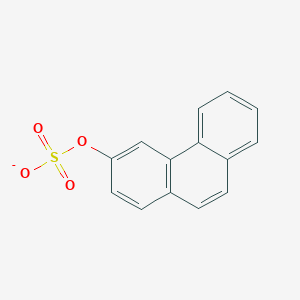
![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)

![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)
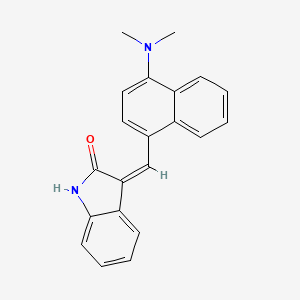
![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)